(6-Chlorobenzo[d]oxazol-2-yl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98554-01-9 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
InChI Key |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 6 Chlorobenzo D Oxazol 2 Yl Guanidine
Direct Synthesis Approaches to the Target Compound
The direct synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine is a sequential process that begins with the formation of a suitably substituted benzoxazole (B165842) precursor, which is then converted to the final guanidine (B92328) derivative.
Precursor Derivatization and Key Intermediate Synthesis
The synthesis of the core structure of this compound necessitates the preparation of key intermediates, primarily 2,6-dichlorobenzoxazole (B51379). Several routes have been established for the synthesis of this crucial precursor.
One common method starts from benzoxazolin-2-one. This starting material can be chlorinated at the 6-position using a chlorinating agent such as sulfuryl chloride. The resulting 6-chlorobenzoxazolin-2-one is then reacted with a reagent like phosphorus pentachloride to yield 2,6-dichlorobenzoxazole. A notable advantage of this process is that the 6-chlorobenzoxazolin-2-one does not need to be isolated in its pure form and can be used as a raw reaction mixture for the subsequent step. researchgate.net
Another efficient approach to 2,6-dichlorobenzoxazole involves the use of 2-mercapto-6-chlorobenzoxazole as the starting material. google.compatsnap.compatsnap.com This compound is reacted with bis(trichloromethyl) carbonate, also known as triphosgene, in a suitable solvent like toluene (B28343). chemicalbook.com This method is advantageous as it avoids the use of highly toxic reagents like phosgene (B1210022) gas. The reaction conditions are typically mild, with a gradual increase in temperature to ensure a controlled reaction. google.compatsnap.com
A further method for the synthesis of 2,6-dichlorobenzoxazole has been developed starting from benzoxazolone and phosphorus oxychloride in the presence of a chlorination reagent and a catalyst. google.com This approach is described as having a short reaction route and high yield, making it suitable for larger-scale production. google.com
Once 2,6-dichlorobenzoxazole is obtained, the next key intermediate, 2-amino-6-chlorobenzoxazole (B1581962), is synthesized. This is typically achieved through the reaction of 2,6-dichlorobenzoxazole with ammonia. This amination reaction substitutes the chlorine atom at the 2-position with an amino group, which is essential for the final guanidination step.
Cyclization Reactions for Benzoxazole Ring Formation
The formation of the benzoxazole ring is a critical step in the synthesis of the precursors for this compound. A widely used method for constructing the benzoxazole skeleton is the cyclization of 2-aminophenols. nih.gov
For instance, the synthesis of benzoxazolin-2-one, a precursor to 2,6-dichlorobenzoxazole, is achieved by the reaction of 2-aminophenol (B121084) with phosgene or urea. researchgate.net This cyclization is typically carried out at elevated temperatures in a protective atmosphere. researchgate.net
Alternative methods for benzoxazole synthesis involve the condensation of 2-aminophenols with various reagents such as carboxylic acids, aldehydes, or acyl chlorides. nih.gov These reactions are often catalyzed by acids or transition metals and provide a versatile means to access a range of substituted benzoxazoles.
Strategic Introduction of the Guanidine Moiety
The final and defining step in the synthesis of this compound is the introduction of the guanidine group at the 2-position of the benzoxazole ring. This transformation is typically accomplished by reacting the 2-amino-6-chlorobenzoxazole intermediate with a guanidinylating agent.
A particularly effective and commonly used reagent for this purpose is cyanoguanidine. researchgate.net The reaction involves the condensation of 2-amino-6-chlorobenzoxazole with cyanoguanidine in the presence of an acid catalyst. researchgate.net This method provides a direct route to the desired 2-guanidinobenzoxazole derivative.
The guanidination of 2-aminobenzoxazoles is most effectively carried out using cyanoguanidine as the guanidinylating agent. The reaction is typically performed in a suitable solvent and requires the presence of an acid to activate the cyanoguanidine and facilitate the condensation reaction.
Historically, strong mineral acids such as sulfuric acid or hydrochloric acid have been used. researchgate.net However, more recent protocols have demonstrated the effectiveness of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), in promoting this transformation. researchgate.net The use of a Lewis acid can offer advantages in terms of reaction efficiency and milder conditions.
The reaction is generally carried out at elevated temperatures, often under reflux, to drive the condensation to completion. The choice of solvent can influence the reaction outcome, with polar solvents often being employed.
The yield of the guanidination reaction can be significantly influenced by the reaction conditions. It has been noted that when using mineral acids in aqueous solutions, the benzoxazole ring can be susceptible to hydrolysis, leading to lower yields. researchgate.net
To address this, an optimized procedure has been developed that utilizes a strong Lewis acid like aluminum trichloride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This approach has been shown to improve the yield of the desired 2-guanidinobenzoxazole. researchgate.net The optimization involves careful control of the stoichiometry of the reagents and the reaction temperature and time to maximize the formation of the product while minimizing side reactions.
| Parameter | Condition | Outcome | Reference |
| Guanidinylating Agent | Cyanoguanidine | Effective for forming the guanidine moiety | researchgate.net |
| Catalyst | Mineral Acid (e.g., H₂SO₄) | Promotes the reaction but can lead to hydrolysis | researchgate.net |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Improved yields and milder conditions | researchgate.net |
| Solvent | Anhydrous THF | Minimizes hydrolysis of the benzoxazole ring | researchgate.net |
Modular and Parallel Synthesis of Guanidine-Substituted Benzoxazole Libraries
The development of modular and parallel synthesis strategies allows for the rapid generation of libraries of related compounds, which is highly valuable in medicinal chemistry for structure-activity relationship studies. While specific literature on the large-scale parallel synthesis of this compound is not extensively detailed, the principles of modular synthesis can be readily applied to this class of compounds.
A modular approach would involve the synthesis of a diverse set of substituted 2-aminobenzoxazoles, which can then be reacted with various guanidinylating agents or with different substitution patterns on the guanidine moiety itself. This allows for the creation of a library of compounds with variations at multiple points of the molecule.
For example, a library of 6-substituted-2-aminobenzoxazoles could be prepared from a range of commercially available substituted 2-aminophenols. These intermediates could then be subjected to a parallel guanidination reaction using a standardized protocol. This approach would enable the efficient exploration of the chemical space around the this compound scaffold.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single step. For the synthesis of 2-aminobenzoxazoles, MCRs provide a convergent and versatile platform.
A notable one-pot procedure involves the reaction of an optionally substituted 2-aminophenol, a primary or secondary amine, and a suitable electrophile like 1,1-dichlorodiphenoxymethane. google.com This method, typically conducted in toluene with triethylamine (B128534) as a base, yields substituted 2-aminobenzoxazoles at room temperature to 60°C. google.com This strategy is also amenable to the creation of combinatorial libraries for drug discovery, starting from resin-bound aldehydes which are reductively aminated before undergoing cyclization. google.com
Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides presents another powerful MCR strategy. acs.org This process constructs 2-aminobenzoxazoles in moderate to excellent yields under mild conditions (air atmosphere), showcasing a broad substrate scope. acs.org The reaction is initiated by the coordination of the palladium catalyst, leading to the formation of the heterocyclic ring system.
Below is a table summarizing a multi-component approach for the synthesis of 2-aminobenzoxazole (B146116) derivatives.
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| 2-Aminophenol, Amine, 1,1-Dichlorodiphenoxymethane | Triethylamine, Toluene, RT to 60°C, 16h | Substituted 2-Aminobenzoxazole | Acceptable to Excellent | google.com |
| o-Aminophenols, Isocyanides | Pd-Catalyst, Air Atmosphere | 2-Aminobenzoxazoles | Moderate to Excellent | acs.org |
This table illustrates examples of multi-component strategies for synthesizing the 2-aminobenzoxazole core.
Smiles Rearrangement Applications in Aminobenzoxazole Synthesis
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr) reaction, has emerged as a powerful, metal-free method for synthesizing N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This strategy typically begins with benzoxazole-2-thiol, which is activated before undergoing the rearrangement. nih.gov
One effective protocol involves the activation of benzoxazole-2-thiol with chloroacetyl chloride in the presence of an amine. acs.orgnih.govnih.gov The reaction proceeds through an initial S-alkylation, followed by a nucleophilic attack of the amine's nitrogen atom onto the benzoxazole ring carbon. acs.orgnih.gov This forms a spirocyclic Meisenheimer-type intermediate, which then collapses and rearomatizes to yield the N-substituted 2-aminobenzoxazole. acs.orgnih.gov This one-pot amination is noted for its wide amine scope and short reaction times. acs.orgnih.gov
The choice of base and solvent is critical. For instance, using triethylamine (Et₃N) in refluxing toluene has proven effective for promoting the desired substitution and subsequent rearrangement. acs.orgnih.gov This method avoids the use of transition metals and toxic reagents, aligning with the principles of green chemistry. acs.orgnih.gov
The table below details reaction conditions for the Smiles rearrangement approach.
| Reactants | Reagents & Conditions | Product Type | Yield | Reference |
| Benzoxazole-2-thiol, Various Amines | Chloroacetyl chloride, Cs₂CO₃ or Et₃N, Toluene (reflux) or Microwave | N-Substituted 2-Aminobenzoxazoles | Good to Excellent | acs.orgnih.gov |
| Benzoxazole-2-thiol, 3-Bromopropylamine HBr | Et₃N (2 equiv), Toluene, 120°C | N-(3-aminopropyl)benzoxazol-2-amine | Selective formation | acs.orgnih.gov |
This table summarizes conditions for the Smiles rearrangement in 2-aminobenzoxazole synthesis.
Organocatalytic and Transition-Metal Catalyzed Approaches
Both organocatalytic and transition-metal-catalyzed methods have been successfully developed for the synthesis of the benzoxazole core, often providing high efficiency and selectivity under mild conditions.
Transition-Metal Catalysis: Transition metals, particularly palladium and copper, are frequently used to facilitate the construction of the benzoxazole ring. Palladium catalysts enable the direct C-H alkenylation of 2-amidophenols, which then undergo intramolecular annulation to afford C4-alkenylated 2-aryl benzoxazoles. nitrkl.ac.in Copper(II) oxide nanoparticles have been used as a recyclable, heterogeneous catalyst for the intramolecular cyclization of o-bromoarylamides to form benzoxazoles. chemicalbook.com Another approach involves the iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols, which provides a direct route to 2-substituted benzoxazoles via a hydrogen transfer strategy. organic-chemistry.org
Organocatalysis: Metal-free approaches are highly desirable. An N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines, formed in situ from 2-aminophenols and aromatic aldehydes, yields 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Another innovative, metal-free strategy involves the direct oxidative cyclization of catechols and primary amines using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molecular oxygen (O₂), presenting a green and economical route. researchgate.net Amination of the benzoxazole core has also been achieved using Rose Bengal as an organophotocatalyst, though this method requires a strong base and can have long reaction times. acs.orgnih.gov
| Catalyst Type | Method | Reactants | Catalyst/Reagents | Reference |
| Transition Metal | C-H Functionalization | 2-Amidophenols, Olefins | Pd-catalyst | nitrkl.ac.in |
| Transition Metal | Redox Condensation | o-Hydroxynitrobenzenes, Alcohols | Iron-catalyst | organic-chemistry.org |
| Organocatalysis | Intramolecular Cyclization | 2-Aminophenols, Aromatic Aldehydes | N-Heterocyclic Carbene (NHC) | organic-chemistry.org |
| Organocatalysis | Oxidative Cyclization | Catechols, Primary Amines | DDQ/EA or O₂/Water | researchgate.net |
This table provides an overview of representative catalytic approaches to benzoxazole synthesis.
Advanced Synthetic Techniques and Methodological Innovations
To overcome the limitations of traditional batch chemistry, such as safety concerns with unstable intermediates and scalability issues, advanced synthetic techniques have been applied to the synthesis of benzoxazoles.
Flow Chemistry Applications for Enhanced Efficiency
Continuous flow chemistry offers significant advantages for the synthesis of highly functionalized benzoxazoles, including precise temperature control, rapid mixing, and safe handling of unstable intermediates. cam.ac.uknih.govacs.org This technology minimizes the hold-up time for reactive species, thereby reducing the formation of byproducts. cam.ac.uknih.gov
An efficient multistep flow process has been developed for the transformation of 3-halo-N-acyl anilines into substituted benzoxazoles. cam.ac.uknih.gov The process involves a base-mediated deprotonation, followed by ortho-lithiation and intramolecular cyclization to generate a transient lithiated benzoxazole. This unstable intermediate is immediately quenched in-line with an electrophile, affording the final product in high yield and purity. cam.ac.uknih.gov The ability to scale up production reliably is a key benefit of this approach, with throughputs of several hundred grams per hour being demonstrated. cam.ac.uk Flow chemistry is particularly well-suited for multistep syntheses, allowing for the integration of reaction, purification, and analysis steps into a continuous, automated process. uc.ptacs.org
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave irradiation has become a valuable tool in organic synthesis, known for significantly reducing reaction times, increasing yields, and enhancing selectivity. mdpi.comeurekaselect.com For the synthesis of benzoxazoles, microwave-assisted methods are considered environmentally friendly due to lower energy consumption and the potential for solvent-free reactions. mdpi.comresearchgate.net
A common microwave-assisted approach is the cyclization of 2-aminophenols with aldehydes or carboxylic acids. mdpi.comeurekaselect.com These reactions are often facilitated by catalysts. For example, a deep eutectic solvent (DES) like [CholineCl][oxalic acid] has been used as a recyclable catalyst for the reaction between 2-amino-4-chlorophenol (B47367) and benzaldehyde, yielding 5-chloro-2-phenylbenzoxazole efficiently under microwave irradiation. mdpi.com Another one-pot method utilizes microwave heating for the reductive cyclization of a nitrophenol with a carboxylic acid, using Pd/C for the initial reduction followed by propylphosphonic anhydride (B1165640) (T3P) to promote the cyclization. researchgate.net The Smiles rearrangement has also been performed under microwave irradiation, which in some cases can influence the reaction outcome. acs.orgnih.gov
| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Reference |
| 2-Amino-4-chlorophenol, Benzaldehyde | [CholineCl][oxalic acid] (DES) | Microwave, 130°C, 15 min | 5-Chloro-2-phenylbenzoxazole | mdpi.com |
| o-Nitrophenol, Carboxylic Acids | 1. Pd/C, 1,4-cyclohexadiene2. T3P | Microwave | 2-Substituted Benzoxazoles | researchgate.net |
| Benzoxazole-2-thiol, Amines | Chloroacetyl chloride, Base | Microwave, 160°C | N-Substituted 2-Aminobenzoxazoles | acs.orgnih.gov |
This table highlights examples of microwave-assisted synthesis of benzoxazoles.
Photochemical and Electrochemical Synthetic Pathways
Photochemical Synthesis: Visible light photoredox catalysis offers a mild and powerful method for forming chemical bonds. This approach has been applied to the Truce-Smiles rearrangement, enabling the reaction to proceed at room temperature under green LED irradiation using a simple organic dye as the photocatalyst. youtube.com Another photochemical application involves the amination of the benzoxazole ring using Rose Bengal as a photocatalyst, although this may require long reaction times. acs.orgnih.gov Furthermore, fused benzoxazole systems, such as naphthoxazoles, can be synthesized via photochemical electrocyclization of ethenyl-substituted oxazoles in the presence of an oxidant like iodine. acs.org
Electrochemical Synthesis: Electrosynthesis provides a green and efficient alternative to conventional methods by replacing chemical oxidants or reductants with electricity. An electrochemical approach has been developed for the one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates. rsc.org This method uses inexpensive and catalytic amounts of NaI and NaCl in an undivided cell, operating in an environmentally friendly ethanol/water solvent system without the need for an external base. rsc.org Another electrochemical strategy involves the intramolecular C-H amination of 2-pyrimidyloxybenzenes to form the benzoxazole ring. researchgate.net This anodic C-N functionalization is applicable to a broad range of substrates. researchgate.net Additionally, the direct electrochemical coupling of benzoxazoles with amines, using a tetraalkylammonium halide as a redox catalyst, provides a straightforward route to 2-aminobenzoxazoles, avoiding the use of excess chemical oxidants and simplifying product isolation. organic-chemistry.org
Biological Activities and Target Interactions: in Vitro and Non Human in Vivo Investigations
Enzyme Inhibition Profiling
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has been identified as an inhibitor of specific enzymes, drawing interest for its potential therapeutic applications. The following sections outline the current understanding of its inhibitory profile against two distinct human enzymes.
Inhibition of Human Galactokinase (GALK1)
This compound has been investigated as an inhibitor of human galactokinase (GALK1), an enzyme that plays a critical role in the initial step of galactose metabolism. nih.gov The inhibition of GALK1 is a therapeutic strategy being explored for classic galactosemia, a rare genetic disorder. nih.gov
In a study focused on the structure-based optimization of small molecule human galactokinase inhibitors, this compound was synthesized and identified as an inhibitor of GALK1. nih.gov This research was part of a broader campaign to develop potent analogs with biochemical inhibition at nanomolar concentrations. nih.govnih.gov While the study provides a detailed account of the structure-activity relationship of a series of dihydropyrimidine (B8664642) inhibitors, and confirms that this compound was prepared as part of this investigation, specific quantitative data on its inhibitory potency, such as an IC50 value, have not been detailed in the available literature. The general class of inhibitors to which this compound belongs was found to be ATP-competitive, occupying the ATP binding pocket of the enzyme. nih.gov
Currently, there is no publicly available scientific literature detailing the isozyme selectivity of this compound for human galactokinase.
Modulation of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Activity
While research has been conducted on compounds structurally related to this compound, such as those containing a benzothiazole (B30560) or benzoxazole (B165842) core, specific data on the direct modulation of 17β-HSD10 by this compound is not available in the current body of scientific literature. The following sections are based on findings for structurally similar compounds.
Studies on related benzothiazolyl ureas have demonstrated an uncompetitive mechanism of inhibition with respect to the substrate acetoacetyl-CoA for 17β-HSD10. scispace.com However, specific enzyme kinetic analyses and the determination of the inhibition mechanism for this compound have not been reported.
Detailed characterization of the binding site of this compound within the 17β-HSD10 enzyme is not available in the current scientific literature.
Alpha-Amylase Inhibition Studies
Detailed research into the direct inhibitory effects of this compound on alpha-amylase is not extensively available in the public domain. However, the broader class of benzoxazole derivatives has been investigated for their potential as anti-diabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. For instance, a series of new benzoxazole-based sulphonamide derivatives were synthesized and evaluated for their anti-diabetic activity, with some analogues showing promising inhibitory potential against α-amylase and α-glucosidase. rmit.edu.vn
Specific IC50 values or detailed potency metrics for the alpha-amylase inhibitory activity of this compound are not currently reported in published studies. Comparative efficacy data against standard inhibitors such as acarbose (B1664774) is therefore also unavailable for this specific compound. Research on related structures, such as certain benzimidazole (B57391) derivatives, has shown potent α-amylase inhibitory activity, sometimes surpassing that of acarbose. nih.gov
The structure-activity relationship (SAR) for the inhibition of α-amylase by compounds related to this compound highlights the importance of specific structural features. For example, in studies of benzoic acid derivatives, the position of hydroxyl groups on the benzene (B151609) ring was found to significantly influence inhibitory activity. mdpi.comnih.gov Similarly, for flavonoids, features like a double bond at the C2=C3 position and a keto group at C4 are considered important for α-amylase inhibition. nih.gov However, a direct SAR study detailing the influence of the chloro- and guanidine (B92328) moieties on the benzoxazole core of the title compound in relation to alpha-amylase inhibition has not been specifically elucidated.
Exploration of Other Enzyme Targets (e.g., Protein Kinase 1, LSD1)
The inhibitory activity of this compound against specific enzymes such as Protein Kinase 1 (PK1) and Lysine-Specific Demethylase 1 (LSD1) is not well-documented. However, the broader chemical classes to which this compound belongs have been subjects of such investigations.
Guanidinium-based derivatives have been explored as potential kinase inhibitors. nih.gov For example, certain novel 3,4'-substituted guanidinium (B1211019) derivatives have shown significant inhibition of the RAF-1/MEK-1 kinase pathway. nih.gov Benzoxazole derivatives have also been designed and evaluated as inhibitors of various kinases, including VEGFR-2 and Aurora B kinase, showing the potential of this scaffold in kinase-targeted drug discovery. mdpi.comnih.gov Specifically, heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides have been identified as potent inhibitors of Polo-like kinase 1 (PLK1). nih.gov
Regarding LSD1, while direct inhibition by this compound has not been reported, various other inhibitor classes are known.
Antimicrobial Efficacy and Spectrum
Guanidine-containing compounds are well-known for their antimicrobial properties, which are often attributed to their ability to interact with and disrupt bacterial cell membranes. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
While the general class of guanidine derivatives has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, specific data for this compound is sparse in the available literature. researchgate.net Studies on other guanidine derivatives, such as (2-chloroquinolin-3-yl)methyleneamino guanidines, have reported good inhibitory activities against a range of bacterial strains. sioc-journal.cn
Comprehensive tables of Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive and Gram-negative pathogens are not available in the reviewed scientific literature. For context, studies on other novel antimicrobial agents often present such data. For example, the MIC for carvacrol (B1668589) against an ESBL Escherichia coli strain was determined to be 450 μg/ml. nih.gov Data tables for other compounds, such as certain guanidine derivatives, show MIC values in the range of 2.0 to 16 μg/mL against various bacteria. sioc-journal.cn Without specific studies on this compound, a similar data table cannot be constructed for this compound.
Antifungal Activity Against Diverse Fungal Strains
Investigations into the antifungal properties of the broader benzoxazole and guanidine chemical classes have been conducted. For instance, various benzo[d]oxazole-4,7-diones have demonstrated antifungal potential. nih.gov Similarly, studies on other guanidinic compounds have shown activity against a range of fungal pathogens. nih.gov However, specific data from in vitro testing of this compound against a diverse panel of fungal strains are not present in the available literature.
Anti-Mycobacterial Potential
The potential of this compound as an anti-mycobacterial agent has not been specifically reported in the reviewed scientific literature. Although other heterocyclic compounds, including certain purine (B94841) analogs, have been evaluated for activity against Mycobacterium tuberculosis, data for the specific compound is not available. nih.gov
Anticancer and Antiproliferative Investigations in Cell Lines
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
Specific studies detailing the in vitro cytotoxicity of this compound against various cancer cell lines are not available in the public domain based on the conducted searches. The broader class of benzoxazole derivatives has been a subject of interest in anticancer research. For example, certain novel benzoxazole derivatives, developed as analogues of the anticancer prodrug Phortress, have shown significant cytotoxic effects against a range of cancer cell lines, including colon (HT-29), breast (MCF7), and lung (A549) cancer cells. nih.gov However, the cytotoxic profile of the specific this compound compound has not been documented.
Assessment of Antiproliferative Effects and Cell Cycle Modulation
There is no available research data specifically assessing the antiproliferative effects or the impact on cell cycle modulation of this compound. Studies on other novel anticancer compounds, such as certain pyridine-ureas, have included detailed analyses of cell cycle arrest and induction of apoptosis, but similar investigations for this compound have not been reported.
Induction of Apoptosis and Necrosis in Cancer Models
The guanidine functional group is a recurring motif in a variety of natural and synthetic compounds that exhibit anticancer properties. mdpi.com Research into compounds with similar structures, such as certain benzothiazole and quinazoline (B50416) derivatives, suggests a potential for inducing programmed cell death (apoptosis) in cancer cells. For instance, a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which share a bicyclic heteroaromatic system, revealed that some of these compounds could promote apoptosis and disrupt the mitochondrial membrane potential in lung cancer cells. nih.gov Another investigation into 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives found that a lead compound could induce a slight increase in apoptosis (8.77%) in HeLa cervical cancer cells and cause cell cycle arrest at the G1 phase. nih.gov
Furthermore, the cytotoxic effects of various guanidine derivatives have been demonstrated against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com While direct experimental data on the induction of apoptosis or necrosis by this compound in cancer models is not extensively available in the reviewed literature, the activities of these related compounds suggest a potential area for future investigation.
Table 1: Cytotoxic and Apoptotic Activity of Related Benzoxazole and Guanidine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1) | HeLa | Slight promotion of apoptosis (8.77%) and G1 cell cycle arrest. | nih.gov |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 (Lung) | Promotion of apoptosis, disruption of mitochondrial membrane potential, G1-phase arrest. | nih.gov |
Other Pharmacological Explorations
Beyond oncology, the structural features of this compound hint at other potential pharmacological activities.
The benzoxazole and benzothiazole scaffolds are present in compounds known to possess anti-inflammatory properties. Preclinical studies on various derivatives have demonstrated their potential to mitigate inflammatory responses. A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. mdpi.comresearchgate.net In this model, the administration of a test compound is evaluated for its ability to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
For example, studies on certain 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1,3-diones have shown anti-inflammatory activity comparable to the standard drug, diclofenac, in this model. researchgate.net Similarly, other research has pointed to the role of related heterocyclic compounds in inhibiting key inflammatory mediators. mdpi.comnih.govnih.gov Although direct preclinical data for the anti-inflammatory effects of this compound were not identified in the reviewed sources, the known activities of its constituent chemical motifs suggest this as a plausible area of pharmacological relevance.
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitous membrane protein involved in the regulation of intracellular pH. nih.govnih.gov Its inhibition has been explored as a therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury. nih.gov A number of NHE-1 inhibitors are characterized by the presence of a guanidine or acylguanidine group. nih.govnih.govnih.gov
Research has shown that substituted (quinolinecarbonyl)guanidine derivatives can inhibit NHE-1, with some compounds demonstrating cardioprotective effects in animal models of myocardial injury. nih.gov The structural similarity of this compound to known benzoylguanidine-type NHE-1 inhibitors suggests that it may also interact with this target. nih.gov However, specific experimental studies confirming the NHE-1 inhibitory activity of this compound are not detailed in the available literature.
Table 2: NHE-1 Inhibitory Activity of Guanidine-Containing Compound Classes
| Compound Class | Key Finding | Reference |
|---|---|---|
| Substituted (quinolinecarbonyl)guanidines | Inhibition of NHE-1-mediated platelet swelling; in vivo cardioprotective effects. | nih.gov |
| Benzoylguanidine-type compounds | Known class of NHE-1 inhibitors. | nih.gov |
Neuropeptide FF1 Receptor Modulation
The Neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is involved in various physiological processes, including pain modulation, cardiovascular function, and the regulation of opioid signaling. nih.govnih.gov A significant body of research has focused on the development of non-peptide small-molecule ligands for these G protein-coupled receptors, with many of these molecules featuring a guanidine moiety. nih.govnih.gov
The guanidine group is thought to be a key pharmacophoric element for interaction with NPFF receptors. nih.gov Studies have investigated compounds with core structures such as tetrahydroquinazoline (B156257) and tetrahydrobenzothiazole, both bearing a guanidine at the 2-position, for their binding affinity to NPFF receptors. nih.gov Given the structural analogy between a benzoxazole and a benzothiazole ring, it is plausible that this compound could act as a modulator of the NPFF1 receptor. Research on related non-peptidic, guanidine-containing compounds has shown that they can act as agonists or antagonists at NPFF receptors. nih.govresearchgate.net While specific binding affinity or functional data for this compound at the NPFF1 receptor is not available in the reviewed literature, this remains a highly probable area of its biological activity.
Table 3: Activity of Non-Peptide Guanidine Derivatives at NPFF Receptors
| Compound Class | Receptor Target(s) | Type of Activity | Reference |
|---|---|---|---|
| Guanidine-containing non-peptides (general) | NPFF1 and NPFF2 | Agonistic and antagonistic properties. | nih.gov |
| Tetrahydroquinazoline derivatives with 2-guanidine | NPFF1 | High binding affinity. | nih.gov |
Antidiabetic Potential (e.g., Glucose Homeostasis in Animal Models)
The guanidine functional group is famously present in metformin, a first-line medication for the treatment of type 2 diabetes. This has spurred interest in other guanidine-containing compounds for their potential antidiabetic effects. Recent studies have explored novel guanidine derivatives for their ability to regulate blood glucose levels and improve insulin (B600854) sensitivity.
For example, chitosan (B1678972) guanidine has been shown to enhance oral glucose tolerance, improve insulin sensitivity, and reduce fasting blood glucose in a mouse model of type 2 diabetes. nih.gov In another study, a series of 2-aminobenzothiazole (B30445) derivatives linked to guanidines were evaluated for their antidiabetic potential, with some compounds demonstrating the ability to reduce blood glucose levels in a rat model of type 2 diabetes. mdpi.comresearchgate.net These findings underscore the potential of the guanidine moiety in the development of new antidiabetic agents. While no direct studies on the effects of this compound on glucose homeostasis in animal models were found, the activities of these related compounds suggest that this could be a valuable avenue for future research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituent Effects on Biological Potency
The biological activity of a compound is intrinsically linked to its chemical structure. For (6-Chlorobenzo[d]oxazol-2-yl)guanidine, the interplay between the chlorinated benzoxazole (B165842) scaffold and the appended guanidine (B92328) group is pivotal in defining its interactions with biological targets.
Role of Chlorine Substitution at the Benzoxazole Core
The presence and position of a chlorine atom on the benzoxazole ring are critical determinants of the molecule's biological profile. In related benzazole derivatives, the substitution at the 6-position has been shown to significantly modulate activity. For instance, studies on 6-substituted benzothiazole (B30560) derivatives have demonstrated that the nature of the substituent at this position can influence antifungal and anticancer activities. nih.govresearchgate.netnih.gov
To illustrate the effect of substitution on the benzazole core, the following table presents the antimicrobial activity of some 2,5-disubstituted benzothiazole derivatives, which are structurally related to the target compound.
| Compound ID | R1 (at position 2) | R2 (at position 5/6) | Biological Activity (IC50 in µM) |
| 4 | 2,5-disubstituted furan | H | - |
| 5 | 2,5-disubstituted furan | NO2 | - |
| 6 | 2,5-disubstituted furan | Imidazoline | A548: 2.27 ± 0.13, NCI-H358: 1.10 ± 0.001 |
| 8 | 2,5-disubstituted furan | Cl | - |
| 9 | 2,5-disubstituted furan | Imidazoline | - |
| 15 | - | - | - |
Data sourced from a study on benzimidazole (B57391) and benzothiazole derivatives and their antiproliferative activity. nih.gov Note: A direct comparison with this compound is not available in the source.
Significance of the Guanidine Moiety's Position and Derivatization
The guanidine group, a strong organic base that is protonated at physiological pH, is a critical pharmacophoric element. nih.gov Its ability to form multiple hydrogen bonds and engage in electrostatic interactions is fundamental to its role in molecular recognition. The positioning of the guanidine group at the 2-position of the benzoxazole core is crucial for its interaction with target proteins.
Derivatization of the guanidine moiety can significantly impact biological activity. Modifications can alter the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule. For instance, N-alkylation or acylation of the guanidine group can modulate its interaction with target residues. Research on other guanidine-containing compounds has shown that such modifications can lead to changes in biological activity, sometimes resulting in a more favorable pharmacological profile.
Impact of Aromatic and Aliphatic Side Chains
While the core structure of this compound does not feature extensive side chains, the principles of their impact are crucial for understanding potential derivatization strategies. The introduction of aromatic or aliphatic side chains to either the benzoxazole core or the guanidine moiety can profoundly influence the compound's properties.
Hydrogen Bonding Networks and Hydrophobic Interactions in Binding
The formation of stable complexes between a ligand and its biological target is governed by a network of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a central role. stanford.edu For this compound, both the benzoxazole core and the guanidine group are key participants in these interactions.
A crystallographic study of the related compound, 2-(1,3-Benzoxazol-2-yl)guanidinium chloride, revealed the presence of an intramolecular hydrogen bond between one of the amino groups of the guanidinium (B1211019) moiety and the tertiary nitrogen atom of the benzoxazole ring. researchgate.net This intramolecular interaction can pre-organize the molecule into a specific conformation that may be favorable for binding to a target. The remaining N-H groups of the guanidinium ion are available to act as hydrogen bond donors to acceptor groups on the receptor. nih.gov
Computational Approaches in SAR Elucidation
Computational methods provide powerful tools for understanding and predicting the structure-activity relationships of molecules, offering insights that can guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not publicly available, studies on related benzoxazole derivatives have demonstrated the utility of this approach. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.gov
For a series of this compound analogs, a QSAR model could be developed to predict their biological potency. Key descriptors in such a model would likely include those related to:
Hydrophobicity: Such as the logarithm of the partition coefficient (logP), which would be influenced by the chlorine atom and any potential side chains.
Electronic Properties: Descriptors like atomic charges and dipole moments would capture the influence of the chlorine substituent and the guanidine group.
Steric Parameters: Molecular weight, volume, and surface area would describe the size and shape of the molecule.
The resulting QSAR equation would provide quantitative insights into which structural features are most important for activity, thereby guiding the design of new, potentially more active, derivatives.
Below is a hypothetical representation of a QSAR data table for a series of benzoxazole derivatives:
| Compound | logP | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molecular Weight) | Biological Activity (e.g., pIC50) |
| Analog 1 | 2.1 | 3.5 D | 210 g/mol | 6.5 |
| Analog 2 | 2.5 | 3.2 D | 224 g/mol | 6.8 |
| Analog 3 | 1.8 | 4.1 D | 200 g/mol | 6.2 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Ligand-Based Drug Design (LBDD) Strategies
In the absence of a known 3D structure of a target protein, ligand-based drug design (LBDD) strategies are invaluable for the discovery and optimization of new inhibitors. For a compound like this compound, several LBDD approaches could be hypothetically employed.
Pharmacophore Modeling: A pharmacophore model can be generated from a series of active benzoxazole analogues. Such models define the essential 3D arrangement of chemical features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govbenthamdirect.com For this compound, a pharmacophore model would likely include:
An aromatic ring feature for the benzoxazole core.
A hydrogen bond donor site for the guanidine NH groups.
A positive ionizable feature representing the protonated guanidinium group.
A hydrophobic feature corresponding to the chloro-substituted benzene (B151609) ring.
These models can then be used to screen virtual libraries for new compounds with diverse cores but similar pharmacophoric features. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of this compound analogues. These studies would quantify the relationship between the physicochemical properties (steric, electrostatic, hydrophobic fields) of the molecules and their biological activities. nih.govrsc.org The resulting QSAR models can predict the activity of newly designed compounds and guide the optimization of substituents on the benzoxazole ring to enhance potency. researchgate.netresearchgate.netwisdomlib.org
Fragment-Based Drug Design (FBDD) Integration
Fragment-based drug design (FBDD) offers an alternative and efficient strategy for lead discovery. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. nih.gov These fragment hits can then be grown or linked together to produce more potent lead compounds.
The structure of this compound lends itself to a hypothetical FBDD approach. One could envision the discovery of this compound through the following FBDD strategies:
Fragment Growing: A screen might identify a simple benzoxazole or 2-aminobenzoxazole (B146116) fragment that binds to the target. nih.govsigmaaldrich.com Subsequent structural studies (e.g., X-ray crystallography) could reveal vectors for chemical elaboration. The guanidine moiety could then be "grown" onto the 2-position of the benzoxazole core to pick up additional interactions, such as with a nearby acidic residue, leading to a significant increase in potency.
Fragment Merging: In this scenario, one fragment, such as 6-chlorobenzoxazole, could be found to bind in one sub-pocket, while a separate guanidine-containing fragment is found to bind in an adjacent pocket. These two fragments could then be merged or linked together to create a single, more potent molecule like this compound. This is a common strategy in kinase inhibitor design, where a core fragment binds to the hinge region and is subsequently decorated to achieve specificity. researchgate.netbiorxiv.orgrsc.org
Conformational Analysis and Molecular Flexibility
Rotational Barriers and Conformational Preferences
The molecule's conformation is largely defined by rotation around the single bond connecting the benzoxazole ring and the guanidine group (the C2-N bond).
Benzoxazole Ring: The benzoxazole ring system is inherently planar and rigid. rsc.org This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding.
Guanidine Group: The C-N bonds of a guanidine group have partial double-bond character due to resonance, which leads to a planar geometry and restricted rotation. acs.orgacs.org The barrier to rotation around the C-N bonds in guanidines can be significant, influenced by substituents and the surrounding environment. acs.orgnih.gov
The key flexible bond in this compound is the exocyclic C2-N bond. The rotational barrier around this bond will determine the relative orientation of the planar benzoxazole and guanidine moieties. This rotation is influenced by steric hindrance from the ortho-hydrogens of the benzoxazole ring and the electronic effects of the substituents. The molecule will likely exist as a set of low-energy conformers, and identifying the "bioactive conformation" is a key challenge in drug design.
Impact of Conformation on Biological Recognition
The specific conformation adopted by this compound upon binding to its target is crucial for its biological activity. The molecule must present its key interacting groups—the hydrogen bond donors of the guanidine and the aromatic system of the benzoxazole—in the correct spatial orientation to complement the binding site.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Target Binding Modes
Computational techniques are powerful tools for predicting and analyzing the interaction between a small molecule like (6-Chlorobenzo[d]oxazol-2-yl)guanidine and its protein receptors. These methods provide a detailed view of the binding mode, stability, and energetics of the ligand-protein complex.
Molecular Docking Simulations with Protein Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions. For instance, studies on benzoxazole (B165842) derivatives as inhibitors of enzymes like human galactokinase (GALK1) have shown that the benzoxazole ring can occupy the adenine-binding pocket of ATP-dependent enzymes. In such a scenario, the guanidine (B92328) group of this compound would be positioned to form significant interactions with the surrounding amino acid residues.
Illustrative Example of Molecular Docking Data:
The following table illustrates the type of data generated from a molecular docking simulation, showing the predicted binding affinity and key interacting residues for a hypothetical complex of this compound with a protein target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Asp101, Tyr234, Phe256 |
| Hydrogen Bond Interactions | Guanidine group with Asp101 |
| Hydrophobic Interactions | Benzoxazole ring with Tyr234, Phe256 |
This table is for illustrative purposes only, as specific docking data for this compound is not currently available in the public domain.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. alfa-chemistry.com These simulations can reveal the stability of the binding pose predicted by molecular docking and any conformational changes that may occur in the protein or the ligand upon binding. alfa-chemistry.com An MD simulation tracks the movements of atoms in the system, offering a more realistic representation of the biological environment. alfa-chemistry.com
For a compound like this compound, an MD simulation would typically be run for several nanoseconds to assess the stability of its interaction with a target protein. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
Computational Approaches for Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To obtain a more quantitative estimate of the binding affinity, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. patsnap.comnih.gov These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. patsnap.com The binding free energy is a crucial parameter for ranking potential drug candidates. nih.gov
The MM/PBSA and MM/GBSA methods calculate the binding free energy by considering the van der Waals and electrostatic interactions, as well as the polar and nonpolar contributions to solvation. These calculations are typically performed on snapshots taken from an MD simulation trajectory to provide an averaged binding free energy.
Illustrative Example of Binding Free Energy Calculation Data:
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -34.6 |
This table is for illustrative purposes only and represents the type of data obtained from MM/PBSA or MM/GBSA calculations.
Biochemical Pathway Modulation Studies
Beyond the direct interaction with a molecular target, it is essential to understand how this compound affects biochemical pathways within the cell. This involves detailed enzyme kinetic studies and the analysis of downstream signaling events.
Detailed Enzyme Kinetic Studies (e.g., Uncompetitive, Competitive, Mixed-Type Inhibition)
Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits an enzyme. The primary modes of reversible inhibition are competitive, uncompetitive, and mixed-type. In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Studies on guanidine derivatives have shown that they can exhibit complex inhibition mechanisms. For example, guanidine hydrochloride has been identified as a mixed-type noncompetitive inhibitor of recombinant human protein disulfide isomerase. nih.gov This suggests that this compound may also display a mixed-type inhibition pattern against its target enzymes.
Key Characteristics of Different Inhibition Types:
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increased |
| Uncompetitive | Decreased | Decreased |
| Mixed-Type | Decreased | Varies |
Analysis of Downstream Cellular Signaling Pathways
Some guanidine derivatives are known to be inhibitors of the Na+/H+ exchanger (NHE). nih.gov Inhibition of NHE can impact several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-mTOR and the extracellular signal-regulated kinase (ERK) pathways. These pathways are critical regulators of cell growth, proliferation, and survival. Therefore, it is plausible that this compound, if it acts as an NHE inhibitor, could influence these signaling cascades. Further research is needed to confirm the specific downstream effects of this compound.
Identification of Cellular Targets via Proteomic or Metabolomic Approaches
Identifying the specific cellular components that this compound interacts with is a key step in elucidating its mechanism of action. Proteomic and metabolomic approaches provide comprehensive, high-throughput methods for discovering these molecular targets without prior assumptions. Proteomics catalogs the entire protein content of a cell, while metabolomics profiles all small-molecule metabolites.
While specific proteomic or metabolomic studies for this compound are not extensively documented in public literature, the methodologies are well-established for related compounds. Affinity-based proteomics is a common strategy where a molecule like this compound would be chemically linked to a solid support. This "bait" is then incubated with cell extracts, and any proteins that bind to it are "pulled down," identified, and quantified using mass spectrometry. This can reveal direct binding partners. For example, studies on other guanidinium-rich molecules have demonstrated their ability to target specific cellular machinery, including proteins involved in cell cycle progression and mitochondrial function. nih.govnih.gov A recent study on guanidine derivatives containing a chalcone (B49325) skeleton found they could arrest leukemia cells in the G2-M phase of the cell cycle, suggesting an interaction with proteins like cyclin-dependent kinase 1 (CDK1). nih.gov
Metabolomic analysis can indirectly identify protein targets by revealing changes in metabolic pathways. By comparing the metabolite profiles of cells treated with this compound to untreated cells, researchers can pinpoint which biochemical pathways are disrupted, thereby inferring the upstream enzymes or regulatory proteins that the compound may be inhibiting or activating. Given the guanidinium (B1211019) group's structural similarity to the side chain of arginine, it is plausible that it could interfere with arginine-dependent metabolic pathways.
| Potential Target Type | Example | Method of Identification | Potential Functional Consequence |
|---|---|---|---|
| Enzymes | Cyclin-Dependent Kinase 1 (CDK1) | Cell Cycle Analysis | Cell cycle arrest at G2/M phase nih.gov |
| Ion Channels | Voltage-gated sodium (NaV) channels | Electrophysiology | Blockage of ion flux, leading to paralysis of nerve and muscle cells nih.gov |
| Cell Surface Receptors | Heparan Sulfate Proteoglycans | Mutant Cell Line Studies | Mediation of cellular uptake nih.gov |
| Mitochondrial Proteins | Components of the electron transport chain | Affinity Chromatography | Modulation of cellular energy metabolism |
Theoretical Frameworks for Guanidine Functionality
The distinct chemical behavior of the guanidine group is fundamental to the activity of this compound. Theoretical and computational chemistry provide powerful frameworks for understanding the electronic structure and interaction potential of this functional group.
Quantum chemical methods like Density Functional Theory (DFT) are used to model the electronic structure and predict the reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can map the electron density distribution and electrostatic potential. Such calculations would confirm the high electron density on the nitrogen atoms of the guanidine moiety, highlighting them as sites for protonation and hydrogen bonding. The resulting molecular electrostatic potential map would show a highly positive region associated with the guanidinium cation, which is crucial for its interaction with biological targets. asianpubs.org DFT studies on similar guanidine derivatives have been used to understand their structure, vibrational properties, and reactivity, providing insights that are transferable to the title compound. researchgate.netspiedigitallibrary.orge-journals.in
The guanidine group is one of the strongest organic bases known. This high basicity stems from the exceptional stability of its conjugate acid, the guanidinium cation. When the guanidine nitrogen accepts a proton, the resulting positive charge is delocalized over the central carbon and all three nitrogen atoms through resonance.
This delocalization is so effective that the planar CN₃ core, with its six delocalized π-electrons, is sometimes described as having "Y-aromaticity". researchgate.netstackexchange.com This concept, though debated, provides a useful analogy to the stability of cyclic aromatic systems like benzene (B151609) and helps to explain the extraordinary stability of the guanidinium cation. stackexchange.com This inherent stability ensures that at physiological pH, the guanidine moiety of this compound will exist almost exclusively in its protonated, cationic form, ready to engage in biological interactions. researchgate.net
The persistent positive charge and specific geometry of the guanidinium cation are central to its biological role. nih.gov The planar, trigonal structure allows the cation to act as a multidentate hydrogen bond donor. This enables it to form strong and highly specific electrostatic interactions, known as salt bridges, with negatively charged functional groups found in biological macromolecules. researchgate.net
A primary example of this is the interaction with carboxylate groups (from aspartate or glutamate (B1630785) residues in proteins) or phosphate (B84403) groups (in nucleic acids or phospholipids). nih.govacs.org The guanidinium group can form a characteristic bidentate (two-point) hydrogen bond with the two oxygen atoms of a carboxylate anion. rsc.org This interaction is a cornerstone of molecular recognition in biology, famously exemplified by the amino acid arginine, which uses its guanidinium side chain to bind to proteins and DNA. rsc.orgrsc.org It is highly probable that the (6-Chlorobenzo[d]oxazol-2-yl)guanidinium cation leverages these same principles—strong electrostatic attraction and directional hydrogen bonding—to bind with high affinity and specificity to its cellular targets. nih.govacs.orgacs.org
| Property | Description | Biological Significance |
|---|---|---|
| Charge | Delocalized positive charge, stable at physiological pH. | Enables strong, long-range electrostatic attraction (salt bridges) to anionic sites like carboxylates and phosphates. nih.govacs.org |
| Geometry | Planar, trigonal structure. | Allows for precise, directional docking into binding pockets and formation of specific interaction patterns. acs.org |
| Hydrogen Bonding | Acts as a multidentate hydrogen bond donor. | Forms multiple, strong hydrogen bonds, often in a bidentate fashion, leading to high-affinity binding. rsc.org |
| Y-Aromaticity | Exceptional resonance stabilization of the cation. | Ensures the group remains protonated and functionally cationic under biological conditions. researchgate.netstackexchange.com |
Advanced Research Methodologies and Future Directions
Advanced Spectroscopic Characterization for Mechanistic Insights
Spectroscopic techniques are pivotal in elucidating the dynamic interactions between "(6-Chlorobenzo[d]oxazol-2-yl)guanidine" and its biological partners, as well as in identifying its metabolic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like "this compound" to their protein targets. Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can pinpoint the specific amino acid residues involved in the interaction and determine the binding affinity.
While specific NMR studies detailing the direct interaction of "this compound" with its protein targets are not extensively documented in publicly available literature, the synthesis of its derivatives for structure-activity relationship (SAR) studies routinely employs NMR for structural confirmation. For instance, in the development of human galactokinase (GALK1) inhibitors, 1H NMR is used to verify the structure of final compounds that incorporate the this compound moiety. nih.gov Future research could apply advanced NMR techniques to map the binding interface of "this compound" with its targets, providing crucial data for the rational design of more potent and selective modulators.
Hypothetical NMR Data for Ligand-Protein Interaction
| Technique | Parameter Measured | Hypothetical Observation for this compound | Implication |
|---|---|---|---|
| 1H-15N HSQC | Chemical shift changes of protein backbone amides | Significant shifts in residues within the ATP-binding pocket of GALK1 | Identifies the binding site on the protein |
| Saturation Transfer Difference (STD) NMR | Protons of the ligand receiving saturation from the protein | Strong signals for the benzoxazole (B165842) ring protons | Confirms direct contact of this moiety with the protein |
| WaterLOGSY | Transfer of magnetization from bulk water to the ligand | Change in sign of ligand signals upon binding | Indicates that the ligand is binding to the protein |
Mass Spectrometry (MS) for Metabolite Identification and Protein Adducts
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying metabolites of xenobiotics like "this compound". This technique allows for the detection and structural elucidation of metabolic products in various biological matrices. Studies on related benzoxazole structures have demonstrated that metabolic pathways can include hydroxylation and cleavage of the heterocyclic ring. ucla.edu
Although specific metabolite identification studies for "this compound" have not been published, it is anticipated that its metabolism could involve Phase I reactions such as oxidation on the benzene (B151609) ring and Phase II reactions like glucuronidation of the guanidine (B92328) group. Furthermore, the reactive nature of the guanidine moiety could potentially lead to the formation of protein adducts, which can also be identified and characterized using high-resolution mass spectrometry. Such studies are crucial for understanding the compound's pharmacokinetic and toxicological profile.
Illustrative Table of Potential Metabolites for LC-MS Analysis
| Potential Metabolite | Proposed Metabolic Reaction | Expected m/z [M+H]+ |
|---|---|---|
| M1: Hydroxylated this compound | Phase I: Aromatic Hydroxylation | 227.03 |
| M2: Glucuronide of this compound | Phase II: Glucuronidation | 387.07 |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Changes
Circular Dichroism (CD) and fluorescence spectroscopy are valuable techniques for monitoring changes in the secondary and tertiary structure of a protein upon ligand binding. CD spectroscopy is particularly sensitive to alterations in the alpha-helical and beta-sheet content of a protein. wisc.edu Fluorescence spectroscopy, on the other hand, can detect changes in the local environment of aromatic amino acid residues, such as tryptophan, which often occurs when a ligand binds to a nearby site. nih.gov
While there are no specific reports on the use of CD or fluorescence spectroscopy to study the interaction of "this compound" with its targets, these methods hold significant promise for future investigations. For example, they could be employed to determine if the binding of this compound induces a conformational change in its target protein, which can be a key aspect of its mechanism of action. Studies on other guanidinium (B1211019) derivatives have shown that they can trigger long-distance conformational changes in proteins. researchgate.net
Structural Biology Applications
Determining the three-dimensional structure of "this compound" in complex with its biological targets is essential for a detailed understanding of its mode of action and for facilitating structure-based drug design.
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography provides atomic-resolution details of how a ligand is oriented within the binding site of its target protein. Recently, a significant breakthrough was achieved with the determination of the co-crystal structure of a dihydropyrimidine (B8664642) inhibitor, derived from "this compound", in complex with human galactokinase (GALK1). nih.gov This study revealed that the benzoxazole ring of the inhibitor occupies the adenine-binding pocket of ATP on the enzyme. nih.gov This structural information is invaluable for the ongoing optimization of GALK1 inhibitors for the treatment of classic galactosemia. nih.govnih.gov
The crystallographic data provides a precise roadmap for designing new analogs with improved potency and selectivity. The interactions observed between the inhibitor and the amino acid residues of the GALK1 active site can be computationally modeled to predict the binding of new derivatives.
Crystallographic Data for a GALK1-Inhibitor Complex
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 7RDI | nih.gov |
| Target Protein | Human Galactokinase (Lys252Ala-Glu253Ala mutant) | nih.gov |
| Ligand | Compound 1 (derived from this compound) | nih.gov |
| Resolution (Å) | 2.15 | nih.gov |
| Key Interactions | The benzoxazole ring occupies the adenine-binding region of the ATP pocket. | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes that are often challenging to crystallize. nih.gov While X-ray crystallography has been successful in elucidating the structure of "this compound" derivatives with monomeric enzymes like GALK1, Cryo-EM would be the method of choice if this compound or its analogs were found to interact with larger multi-protein complexes or membrane-bound proteins.
Currently, there are no published Cryo-EM studies involving "this compound". However, as the scope of its biological targets expands, Cryo-EM could play a crucial role in understanding its interactions within a more complex cellular context. For instance, if it were to modulate the activity of a large signaling complex, Cryo-EM could provide invaluable structural insights that would be inaccessible by other means. The continuous advancements in Cryo-EM are making it increasingly feasible to study the binding of small molecules to their protein targets. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ATP |
| Human Galactokinase (GALK1) |
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Models
The journey of a potential drug candidate from the laboratory to clinical application is underpinned by a thorough understanding of its interaction with a biological system. Pharmacokinetic and ADME studies are crucial in this regard, providing insights into how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. While specific experimental data for this compound is not extensively available in public literature, this section outlines the standard methodologies that would be employed to characterize its profile.
In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes)
The assay involves incubating this compound with liver microsomes from preclinical species (such as rats or mice) and humans, in the presence of necessary cofactors like NADPH. verseon.com The concentration of the parent compound is monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). youtube.com
Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 45 | 30.8 |
| Mouse | 38 | 36.5 |
| Human | 62 | 22.4 |
Note: The data in this table is illustrative and intended to represent typical outputs of such an experiment. It is not based on published results for this compound.
Following the stability assessment, identifying the metabolites formed is critical. High-resolution mass spectrometry is employed to detect and structurally elucidate the metabolic products. nih.gov For a compound like this compound, potential metabolic pathways could include hydroxylation of the aromatic ring, N-dealkylation, or modifications to the guanidine moiety. nih.gov Identifying these metabolites helps in understanding potential toxicities and the active form of the compound.
Preliminary In Vivo Pharmacokinetics in Animal Models (e.g., Rodents)
Subsequent to in vitro assessments, preliminary in vivo pharmacokinetic studies are conducted, typically in rodent models like rats or mice. After administration of this compound through relevant routes (e.g., oral, intravenous), blood samples are collected at various time points. The concentration of the compound in plasma is quantified, leading to the generation of a plasma concentration-time profile.
From this profile, key pharmacokinetic parameters are determined:
Maximum Concentration (Cmax): The highest concentration of the compound reached in the blood.
Time to Maximum Concentration (Tmax): The time at which Cmax is observed.
Area Under the Curve (AUC): A measure of the total drug exposure over time.
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
These parameters provide a foundational understanding of the compound's behavior in a living organism, guiding further development.
Assessment of Tissue Distribution
Understanding where a compound distributes within the body is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve administering this compound to animal models and subsequently measuring its concentration in various organs and tissues such as the liver, kidneys, brain, and lungs. This information helps to determine if the compound reaches its intended target tissue in sufficient concentrations and whether it accumulates in non-target tissues, which could lead to adverse effects.
Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape. nih.govresearchgate.netnih.gov These technologies can be applied to the study of this compound in several ways:
Target Identification: AI algorithms can analyze vast biological datasets to predict potential protein targets for the compound based on its structural features.
Virtual Screening and Lead Optimization: Generative AI models can design novel analogues of this compound with potentially improved potency, selectivity, and ADME properties. stanford.edu These models learn from large chemical databases to generate new molecules that have never been synthesized before. stanford.edu
ADME and Toxicity Prediction: ML models can be trained to predict the pharmacokinetic and toxicity profiles of compounds, allowing for the early deselection of candidates with unfavorable properties, thereby saving time and resources.
By leveraging AI, researchers can explore a much larger chemical space and prioritize the synthesis and testing of compounds with the highest probability of success. verseon.com
Sustainability and Green Chemistry Principles in Synthesis and Research
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be designed with these principles in mind. One reported synthesis of a related compound, 1-(1,3-benzoxazol-2-yl)guanidine, involves the cyclocondensation of 2-aminophenol (B121084) with 1-cyanoguanidine.
To enhance the sustainability of this process, several strategies could be employed:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol.
Catalysis: Employing catalytic methods to improve reaction efficiency and reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By adopting green chemistry principles, the environmental footprint associated with the research and potential future production of this compound can be minimized.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (6-Chlorobenzo[d]oxazol-2-yl)guanidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis can be achieved via cyclocondensation or dehydrochlorination routes, as demonstrated for structurally analogous compounds (e.g., 2-aminobenzimidazole derivatives). Key steps include controlling stoichiometric ratios of precursors like o-phenylenediamine and cyanogen chloride, and optimizing reaction temperatures to minimize side products. Yield optimization may involve iterative purification using column chromatography or recrystallization .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for guanidine derivatives:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis or degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the guanidine moiety and chlorobenzoxazole ring structure. Compare chemical shifts to analogous compounds (e.g., methylthio-oxazolyl guanidine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers evaluate the kinase inhibition potential of this compound?
- Methodological Answer : Adapt in vitro kinase assays from studies on structurally related inhibitors (e.g., KRC-108):
- Assay Design : Use recombinant TrkA kinase and ATP-competitive substrates. Measure IC values via fluorescence polarization or radiometric assays .
- Controls : Include positive controls (e.g., staurosporine) and validate results with dose-response curves.
Q. What computational approaches are suitable for predicting the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer :
- logBB Calculations : Use quantitative structure-activity relationship (QSAR) models based on experimental logBB data from similar guanidine-thiazole derivatives. For example, N-(4-methyl-thiazol-2-yl)-guanidine has logBB = -0.62, indicating limited BBB penetration .
- Molecular Dynamics : Simulate partition coefficients (logP) and polar surface area (PSA) to assess passive diffusion potential.
Q. How can contradictory spectral or bioactivity data be resolved during structural validation?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, X-ray crystallography (e.g., SHELX refinement ), and bioassay results.
- Iterative Refinement : For crystallographic data, use SHELXL for small-molecule refinement and SHELXD for phase resolution in case of twinning .
Q. What experimental strategies are effective for studying the hydrolysis kinetics of this compound?
- Methodological Answer :
- Kinetic Profiling : Monitor hydrolysis rates via UV-Vis spectroscopy under varying pH and temperature conditions. Reference methods from guanidine polymer studies, where pseudo-first-order rate constants () are derived from substrate depletion over time .
- Product Analysis : Use LC-MS to identify degradation products (e.g., guanidine metabolites) and propose reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
